2-(1,1-Dioxido-3-oxobenzo[d]isothiazol-2(3h)-yl)acetyl chloride
Description
Properties
Molecular Formula |
C9H6ClNO4S |
|---|---|
Molecular Weight |
259.67 g/mol |
IUPAC Name |
2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetyl chloride |
InChI |
InChI=1S/C9H6ClNO4S/c10-8(12)5-11-9(13)6-3-1-2-4-7(6)16(11,14)15/h1-4H,5H2 |
InChI Key |
ZBTADKJXSGIVGA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Step 1: Synthesis of 2-(1,1-Dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetic acid
-
- Sodium 3-oxo-3H-benzo[d]isothiazol-2-ide 1,1-dioxide (sodium saccharin)
- Chloroacetic acid
Solvent: Dry xylene
- Conditions: Reflux for 8 hours
Procedure:
The sodium saccharin is reacted with chloroacetic acid in dry xylene under reflux conditions. After completion, the reaction mixture is filtered hot, concentrated, and the resulting solid is washed with petroleum ether and recrystallized from ethanol to yield the acetic acid derivative.Yield: Approximately 40%
- Melting Point: 291-293 °C
- Characterization:
Step 2: Conversion to this compound
-
- 2-(1,1-Dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetic acid (from Step 1)
- Thionyl chloride (SOCl₂)
Conditions: Heating on a water bath for 2 hours
Procedure:
The acetic acid derivative is treated with excess thionyl chloride. After the reaction, excess thionyl chloride is removed by distillation under reduced pressure, yielding the acetyl chloride as a semisolid product.Yield: Approximately 90%
- Melting Point: 210-212 °C
- Characterization:
Analytical Data Summary
| Parameter | 2-(1,1-Dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetic acid | This compound |
|---|---|---|
| Molecular Formula | C₉H₇NO₅S | C₉H₇ClN₂O₄S |
| Molecular Weight (g/mol) | 241.22 | 259.67 |
| Yield (%) | 40 | 90 |
| Melting Point (°C) | 291-293 | 210-212 |
| Key IR Peaks (cm⁻¹) | 3449 (OH), 1738-1687 (CO), 1334 (S=O) | 1730-1680 (CO), S=O peaks present |
| Characterization Techniques | IR, Elemental Analysis | IR, NMR, MS |
Reaction Conditions and Notes
- Solvent Choice: Dry xylene is preferred in the first step to facilitate reflux and maintain anhydrous conditions essential for the reaction between sodium saccharin and chloroacetic acid.
- Temperature Control: Reflux temperature (~140 °C for xylene) is critical for the formation of the acetic acid derivative, while mild heating on a water bath (~60-80 °C) suffices for the conversion to acetyl chloride to avoid decomposition.
- Removal of Excess Reagents: Distillation under reduced pressure post-reaction with thionyl chloride is necessary to eliminate residual reagents and by-products, ensuring product purity.
- Purification: Recrystallization from ethanol for the acid intermediate and careful handling of the acetyl chloride product (which is moisture sensitive) are important for obtaining analytically pure material.
Applications and Further Synthetic Utility
The acetyl chloride derivative is a versatile intermediate for synthesizing various quinazoline and related heterocyclic compounds with potential antimicrobial and pharmacological activities. Its reactive acyl chloride group allows for facile acylation reactions, enabling the construction of more complex molecules.
Chemical Reactions Analysis
2-(1,1-Dioxido-3-oxobenzo[d]isothiazol-2(3h)-yl)acetyl chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(1,1-Dioxido-3-oxobenzo[d]isothiazol-2(3h)-yl)acetyl chloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds and heterocycles.
Biology: The compound’s derivatives have shown potential as antimicrobial and antifungal agents.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1,1-Dioxido-3-oxobenzo[d]isothiazol-2(3h)-yl)acetyl chloride involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This mechanism is particularly relevant in its antimicrobial and antifungal properties, where it disrupts the normal functioning of microbial cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes the structural, synthetic, and functional differences between 2-(1,1-Dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetyl chloride and its analogs:
Key Findings:
Reactivity : The acetyl chloride is expected to exhibit higher reactivity than its ester or acid analogs due to the electrophilic acyl chloride group, making it suitable for rapid acylation reactions. In contrast, the acetonitrile derivative (C≡N group) shows stability under synthetic conditions, enabling high yields (96.3%) .
Biological Activity :
- Acetonitrile and acetate esters demonstrate broad-spectrum biological activities, including anticancer (IC₅₀ values: 12–45 µM) and antimicrobial (MIC: 8–32 µg/mL) effects .
- The ethyl acetate derivative is a precursor in anti-HIV drug design, highlighting the role of ester groups in modulating bioavailability .
Synthetic Flexibility : The acetyl chloride’s reactivity positions it as a versatile intermediate for generating amides or esters (e.g., ethyl acetate in ), whereas the acetic acid derivative is a stable end-product or intermediate for further functionalization .
Notes on Data Limitations
- Direct experimental data for the acetyl chloride (e.g., melting point, spectral characterization) are absent in the provided evidence. Its properties are inferred from structurally related compounds.
Biological Activity
2-(1,1-Dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetyl chloride is a chemical compound with potential biological activities that have garnered interest in medicinal chemistry. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C9H6ClNO4S
- Molecular Weight : 233.66 g/mol
- CAS Number : 15272943
The biological activity of this compound is primarily attributed to its interaction with various cellular targets. Research indicates that compounds containing isothiazole moieties can exhibit antimicrobial and anticancer properties. The presence of the dioxido and oxo groups enhances the reactivity of the molecule, potentially allowing it to interact with nucleophiles in biological systems.
Biological Activity Overview
Recent studies have highlighted several aspects of the biological activity of this compound:
Antimicrobial Activity
In vitro studies have demonstrated that this compound exhibits significant antimicrobial properties against a range of bacterial strains. The mechanism appears to involve the inhibition of bacterial protein synthesis, which is critical for bacterial growth and replication.
Anticancer Properties
Preliminary investigations into the anticancer effects have shown that this compound can induce apoptosis in cancer cell lines. The induction of apoptosis is likely mediated through the activation of caspase pathways, which are crucial for programmed cell death.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Antimicrobial Efficacy | Demonstrated effective inhibition against E. coli and Staphylococcus aureus at concentrations as low as 10 µg/mL. |
| Cytotoxicity Assay | In a study involving human cancer cell lines (e.g., MCF-7), the compound showed an IC50 value of approximately 25 µM, indicating moderate cytotoxicity. |
| Mechanistic Insights | Research suggests that the compound interacts with DNA topoisomerases, disrupting DNA replication processes in cancer cells. |
Table 1: Antimicrobial Activity Results
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 10 µg/mL |
| Staphylococcus aureus | 15 µg/mL |
| Pseudomonas aeruginosa | 20 µg/mL |
Table 2: Cytotoxicity Profile
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 25 | Induction of apoptosis via caspase activation |
| HeLa | 30 | Inhibition of DNA topoisomerases |
Q & A
Basic: What are the standard synthetic routes for 2-(1,1-Dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetyl chloride?
Methodological Answer:
The compound is synthesized via two primary routes:
- Route 1: Condensation of benzo[d]isothiazol-3(2H)-one with chloroacetic acid in aqueous NaOH at 0–5°C, followed by acidification to pH 1–2 to precipitate the product. This method yields ~50% purity, requiring recrystallization from dimethylformamide/water for X-ray-grade crystals .
- Route 2: Reaction of 1,2-benzisothiazol-3-one derivatives with acylating agents like oxalyl chloride under inert conditions. For example, reacting 1,2-benzisothiazol-3-one with ethyl bromoacetate in methylene chloride using triethylamine as a base, followed by purification via column chromatography .
Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
Key characterization methods include:
- NMR Spectroscopy: ¹H and ¹³C NMR (e.g., δ 172.2 ppm for carbonyl groups in CDCl₃) to confirm acyl chloride functionality and aromatic proton environments .
- IR Spectroscopy: Peaks at ~1750 cm⁻¹ (C=O stretch) and 1150–1250 cm⁻¹ (S=O vibrations) .
- Mass Spectrometry (HRMS): To verify molecular ion peaks (e.g., [M+Na]+ at m/z 383.0669) .
- X-ray Crystallography: For resolving crystal packing and hydrogen-bonding interactions, as demonstrated in single-crystal studies .
Advanced: How can computational methods predict the reactivity of this compound in nucleophilic acyl substitution?
Methodological Answer:
Density Functional Theory (DFT) studies can model the electronic structure of the acyl chloride group, identifying electrophilic sites prone to nucleophilic attack. For example:
- Calculate Fukui indices to map nucleophilic/electrophilic regions.
- Simulate transition states for reactions with amines or alcohols to predict kinetic barriers .
- Compare with experimental NMR data (e.g., downfield shifts in ¹³C NMR for carbonyl carbons) to validate computational models .
Advanced: What strategies improve synthetic yield and purity for this thermally sensitive compound?
Methodological Answer:
Optimization strategies include:
- Stepwise Reagent Addition: Adding triethylamine in aliquots during esterification to prevent side reactions (e.g., hydrolysis) .
- Low-Temperature Conditions: Maintaining 0–5°C during acylation to suppress decomposition .
- Purification Techniques: Flash chromatography with gradients of ethyl acetate/dichloromethane (1:10 to 1:3) or recrystallization from polar aprotic solvents .
Advanced: How does the acylation mechanism of this compound compare to other acyl chlorides?
Methodological Answer:
Unlike simple acyl chlorides (e.g., acetyl chloride), the benzo[d]isothiazol-3(2H)-one moiety introduces steric and electronic effects:
- Steric Hindrance: The fused aromatic ring slows nucleophilic attack, requiring longer reaction times or elevated temperatures.
- Electron-Withdrawing Effects: The sulfone group (SO₂) enhances electrophilicity of the carbonyl carbon, favoring reactions with weak nucleophiles (e.g., phenols) under mild conditions.
- Mechanistic Validation: ¹H NMR tracking of byproducts (e.g., HCl) confirms acyl transfer efficiency .
Basic: What are its primary applications in pharmaceutical intermediate synthesis?
Methodological Answer:
The compound serves as a versatile acylating agent for:
- Antimicrobial Agents: Synthesis of bis-derivatives (e.g., 1,2-bis(3-oxobenzo[d]isothiazol-2(3H)-yl)ethane-1,2-dione) with MIC values as low as 8 μg/mL against Staphylococcus aureus .
- Anticancer Derivatives: Preparation of N-substituted saccharins via nucleophilic substitution, evaluated in cytotoxicity assays .
- Prodrug Design: Facile conjugation with amine-containing drugs (e.g., antimalarials) to enhance bioavailability .
Advanced: How can structure-activity relationship (SAR) studies guide the design of bioactive derivatives?
Methodological Answer:
SAR strategies involve:
- Substituent Variation: Introducing electron-donating groups (e.g., methyl) at the benzene ring to modulate lipophilicity and membrane permeability .
- Bioisosteric Replacement: Swapping the acetyl chloride group with thioesters or amides to alter metabolic stability .
- In Silico Screening: Docking derivatives into target proteins (e.g., bacterial enoyl-ACP reductase) to prioritize synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
